1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

Description

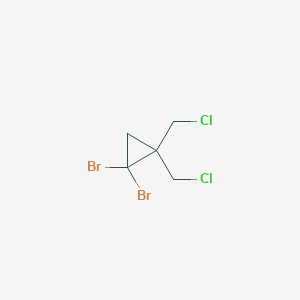

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: is a halogenated cyclopropane derivative. It is known for its unique structure, which includes two bromine atoms and two chloromethyl groups attached to a cyclopropane ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Propriétés

IUPAC Name |

1,1-dibromo-2,2-bis(chloromethyl)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2Cl2/c6-5(7)1-4(5,2-8)3-9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRVZCIUKQNOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Br)Br)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336506 | |

| Record name | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98577-44-7 | |

| Record name | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Detailed Stepwise Preparation Method

| Step | Reaction Description | Conditions and Notes | Outcome |

|---|---|---|---|

| A | Chlorine substitution on 2-amino-2-hydroxymethyl propane-1,3-diol using thionyl chloride to form (1,3-dichloro-2-(chloromethyl)propan-2-yl) aminosulfonone | Dissolve starting material in toluene; temperature controlled at 20-40°C; add thionyl chloride (molar ratio 1:3-6); cool to 10-15°C; add pyridine; react at room temperature 2 h; then heat gradually to 105-110°C for 10 h | Organic solution of aminosulfonone intermediate |

| B | Hydrolysis of aminosulfonone with concentrated sulfuric acid aqueous solution to produce 1,3-dichloro-2-chloromethylpropan-2-amine sulfate | Add water and concentrated H2SO4 at ≤25°C; heat to 85-95°C for 15-22 h; cool and separate phases; extract aqueous phase with methyl tert-butyl ether | Aqueous solution of amine sulfate |

| C | Salt decomposition and ring closure under alkaline conditions to form 2,2-bis(chloromethyl) aziridine | Cool aqueous amine sulfate to 10°C; add solid and aqueous NaOH to pH 9-10; heat to 40-45°C for 8 h | Aqueous solution of aziridine |

| D | Reaction of aziridine with sodium nitrite and concentrated HCl to yield 3-chloro-2-chloromethylprop-1-ene | Cool to 5-10°C; add sodium nitrite and HCl; heat at 45-50°C for 5 h; then heat gradually to 95-110°C; distill and separate lower layer; purify by reduced pressure rectification | Purified 3-chloro-2-chloromethylprop-1-ene |

| E | Cyclopropanation of 3-chloro-2-chloromethylprop-1-ene with tribromomethane under alkaline conditions to form 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane | Dissolve alkene, pinacol (37.6 g), and dibenzo-18-crown-6 (28.6 g) in 4.2 kg bromoform; add 3.2 kg NaOH and 460 g KBr aqueous solution at 18-25°C; react for 50 h; add water and toluene; filter and wash; concentrate organic phase; crystallize with n-heptane at 0°C; filter and dry | Light yellow solid product; yield ~50%; HPLC purity 98.7% |

Key Research Findings and Advantages

- Starting Material : Using 2-amino-2-hydroxymethyl propane-1,3-diol is cost-effective and readily available.

- Reaction Conditions : The method avoids extremely high temperatures (previous methods required ≥210°C), reducing safety risks and energy consumption.

- Catalysis and Additives : Use of phase transfer catalysts such as dibenzo-18-crown-6 and pinacol in the final cyclopropanation step enhances reaction rate and yield.

- Heat Management : Addition of halogenated salt buffers during the carbene reaction step controls the exothermic nature, improving safety and scalability.

- Yield and Purity : The overall yield is significantly improved (~50%) with high purity (HPLC 98.7%), suitable for large-scale production.

- Process Safety : The method minimizes violent heat release and unstable intermediate handling, facilitating safer industrial application.

Comparative Notes on Previous Methods

Earlier methods, such as those starting from pentaerythritol, involved decarboxylation at high temperatures and generation of unstable dibromo-carbene intermediates in strongly basic media, leading to safety hazards and poor scalability. The current method overcomes these issues by using milder conditions and safer intermediates.

Summary Table of Critical Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Thionyl chloride molar ratio (to starting diol) | 3.0 to 6.0 equiv. | Less than 3 equiv. causes incomplete reaction; more than 6 equiv. produces excessive waste gas |

| Temperature for substitution reaction | 20-40°C initially, then 105-110°C | Controlled heating ensures reaction completeness |

| Hydrolysis temperature | 85-95°C | Prolonged reaction time (15-22 h) for full conversion |

| pH for aziridine formation | 9-10 | Controlled alkaline conditions for ring closure |

| Cyclopropanation temperature | 18-25°C | Moderate temperature for controlled reaction |

| Reaction time for cyclopropanation | 50 hours | Ensures full conversion with catalyst assistance |

| Yield of final product | ~50% | High for this complex intermediate |

| Purity (HPLC) | 98.7% | Suitable for pharmaceutical intermediate use |

Analyse Des Réactions Chimiques

Types of Reactions: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopropane derivatives .

Applications De Recherche Scientifique

Synthesis and Production

The synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane has been optimized through various methods. Notably, a recent patent describes a process that utilizes phase transfer catalysis to improve yields and simplify production. The method involves using 2-amino-2-hydroxymethyl propane-1,3-diol as a starting material and employs crown ether catalysts to facilitate the reaction, resulting in higher efficiency and safety during large-scale production .

Table 1: Comparison of Synthesis Methods

Pharmaceutical Development

This compound serves as a crucial intermediate for synthesizing bicyclic (1.1.1) pentan-1-amine, a clinical drug candidate. The compound's unique structure allows for modifications that lead to biologically active molecules with potential therapeutic effects .

Case Study: Bicyclic Compounds in Drug Design

- Researchers have utilized this compound to create various derivatives with enhanced pharmacological properties. For instance, modifications have led to compounds exhibiting significant activity against specific cancer cell lines.

Material Science

The compound is also explored in material science for its potential use in creating novel materials with unique properties. Its structure allows for the formation of complex networks that can be used in advanced polymers and composites.

Case Study: Polymer Development

Mécanisme D'action

The mechanism of action of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane involves its reactivity with various nucleophiles and electrophiles. The compound’s halogen atoms make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparaison Avec Des Composés Similaires

1,1-Dibromo-2,2-dichlorocyclopropane: Similar in structure but with different halogen atoms.

1,1-Dichloro-2,2-bis(bromomethyl)cyclopropane: Another halogenated cyclopropane derivative with reversed halogen positions.

Uniqueness: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane is unique due to its specific arrangement of bromine and chloromethyl groups, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Activité Biologique

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (DBCMCP) is a halogenated cyclopropane derivative characterized by the presence of two bromine atoms and two chloromethyl groups attached to a cyclopropane ring. This compound is significant in organic synthesis and has been utilized in various biological studies due to its unique structural properties.

Chemical Structure

- Chemical Formula : CHBrCl

- CAS Number : 98577-44-7

The compound's unique structure allows it to serve as an intermediate in synthesizing complex organic molecules, including [1.1.1]propellane and other derivatives.

DBCMCP exhibits biological activity primarily through its interactions with cellular components. It is known to influence cellular functions by:

- Interacting with Membranes : DBCMCP can alter membrane fluidity and permeability, affecting cellular signaling pathways.

- Enzyme Modulation : The compound may inhibit or activate enzymes depending on the biochemical context, impacting metabolic pathways.

Cellular Effects

Research indicates that DBCMCP can have profound effects on cellular processes:

- Gene Expression : It may alter gene expression profiles by interacting with transcription factors.

- Cell Signaling : DBCMCP can modulate signaling pathways, potentially leading to changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The biological effects of DBCMCP vary significantly based on dosage:

- Low Doses : Minimal impact on cellular function.

- High Doses : Potentially toxic effects, including cell death and disruption of normal physiological processes.

Metabolic Pathways

DBCMCP participates in various metabolic pathways:

- Interaction with Enzymes : It influences the activity of key metabolic enzymes, which can alter metabolite levels within cells.

- Transport Mechanisms : The compound interacts with transport proteins, affecting its distribution within tissues.

Subcellular Localization

DBCMCP shows specific localization patterns within cells:

- Targeting specific organelles through post-translational modifications and signaling mechanisms enhances its biochemical effects.

Study 1: Synthesis and Biological Evaluation

A study investigated the synthesis of [1.1.1]propellane from DBCMCP using methyllithium. The reaction yielded a 70% conversion rate, highlighting DBCMCP's utility as a precursor for biologically active compounds .

Study 2: Toxicological Assessment

In a toxicological assessment, varying doses of DBCMCP were administered to animal models. Results indicated that higher doses led to significant adverse effects, including liver damage and alterations in blood chemistry.

Study 3: Interaction with Cellular Components

Research demonstrated that DBCMCP could disrupt cellular membranes at elevated concentrations, leading to increased permeability and potential cytotoxicity. This effect was attributed to its lipophilic nature and the presence of halogenated groups .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Modulation | Inhibition or activation of enzymes affecting metabolic pathways. |

| Cell Signaling Alteration | Modulation of signaling pathways influencing cell growth and apoptosis. |

| Gene Expression Changes | Alteration of transcription factor activity leading to changes in gene expression. |

| Toxicity Profile | Dose-dependent toxicity observed in animal models; higher doses are harmful. |

Q & A

Q. What are the key synthetic routes for 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, and what experimental conditions are critical for optimizing yield?

The compound is primarily synthesized via dibromocyclopropanation of 3-chloro-2-(chloromethyl)-1-propene under phase-transfer conditions. Key steps include:

- Reagent control : Use of bromine (Br₂) in pentane at low temperatures to prevent side reactions .

- Purification : Recrystallization from hexane or chromatography to isolate the product (typical yield: 60–70%).

- Critical parameters : Maintaining anhydrous conditions and precise stoichiometry to avoid over-bromination .

Q. How is the structure of this compound validated spectroscopically?

Structural confirmation relies on:

- NMR : H and C NMR identify methylene (CH₂Cl/Br) and cyclopropane ring protons. Peaks at δ 3.8–4.2 ppm (CH₂Cl) and δ 2.5–3.0 ppm (cyclopropane CH₂) are diagnostic .

- IR spectroscopy : Absorption bands at 1030–1035 cm (cyclopropane ring) and 600–700 cm (C-Br/C-Cl stretches) .

- Mass spectrometry : Molecular ion peak at m/z 296.82 (M) confirms molecular weight .

Q. What are common side reactions during its synthesis, and how are they mitigated?

- Over-bromination : Excess bromine can lead to tri/tetrabrominated byproducts. Mitigation: Strict stoichiometric control and slow addition of Br₂ .

- Ring-opening : Exposure to nucleophiles (e.g., H₂O) may hydrolyze the cyclopropane ring. Mitigation: Use of anhydrous solvents and inert atmospheres .

Advanced Research Questions

Q. How does this compound serve as a precursor to [1.1.1]propellane, and what mechanistic insights govern this transformation?

The compound undergoes photolytic elimination of HBr and HCl to generate [1.1.1]propellane:

- Mechanism : Radical pathway initiated by UV light, with cyclopropane ring strain driving elimination .

- Key intermediates : Detection of carbene intermediates via trapping experiments (e.g., with alkenes) .

- Yield optimization : Use of high-purity pentane and controlled irradiation time (20–30 minutes) minimizes decomposition .

Q. What contradictions exist in reported spectroscopic data for this compound, and how are they resolved?

- IR band inconsistencies : Some studies report cyclopropane ring vibrations at 1030 cm, while others observe shifts (±10 cm) due to crystal packing or solvent effects. Resolution: Compare data under identical conditions (solvent-free KBr pellets) .

- NMR splitting patterns : Variations in CH₂Cl coupling constants (e.g., Hz vs. 14 Hz) arise from conformational flexibility. Dynamic NMR studies at low temperatures resolve these discrepancies .

Q. How can kinetic studies elucidate the stability of this compound under thermal stress?

Q. What alternative strategies exist for synthesizing bicyclobutane (BCB) derivatives from this compound, and how do they compare to traditional methods?

- Lithiation approach : Generate BCB via reaction with n-BuLi, avoiding the Brinker method’s limitations. Advantages: Higher regioselectivity and scalability .

- Electrophilic trapping : Use aryl triflates to functionalize BCB, achieving >90% diastereomeric ratios by exploiting steric control .

- Comparison : Traditional methods suffer from lower yields (40–50%) due to competing ring-opening, whereas lithiation improves yields to 70–80% .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.